molecular formula C19H20N4O3 B2590087 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 898439-59-3

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-2-yl)methyl]ethanediamide

Cat. No.: B2590087
CAS No.: 898439-59-3
M. Wt: 352.394
InChI Key: FIWZNLOZECBDIC-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide is a complex organic compound that features a tetrahydroquinoline moiety and a pyridine ring.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, which can be achieved by reacting 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents. This is followed by dehydration of the intermediate phenolic compounds, reduction, and deprotection to obtain the desired tetrahydroquinoline moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various tetrahydroquinoline analogs.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in cancer cell proliferation. The exact molecular pathways are still under investigation, but it is thought to interfere with cell signaling pathways critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Diaryl-1,2-dihydroquinolines
  • 1,2,3,4-Tetrahydroquinolines
  • Pyridine derivatives

Uniqueness

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-[(pyridin-2-yl)methyl]ethanediamide is unique due to its specific combination of a tetrahydroquinoline core and a pyridine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13(24)23-10-4-5-14-7-8-15(11-17(14)23)22-19(26)18(25)21-12-16-6-2-3-9-20-16/h2-3,6-9,11H,4-5,10,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWZNLOZECBDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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